molecular formula C6H10O2S2 B13097684 3-(1,2-Dithiolan-4-yl)propanoicacid

3-(1,2-Dithiolan-4-yl)propanoicacid

Cat. No.: B13097684
M. Wt: 178.3 g/mol
InChI Key: GQFPJVIWABYESH-UHFFFAOYSA-N
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Description

3-(1,2-Dithiolan-4-yl)propanoic acid is a compound with a unique structure that includes a dithiolane ring. This compound is closely related to alpha-lipoic acid, which is known for its antioxidant properties and its role in energy metabolism. The dithiolane ring in 3-(1,2-Dithiolan-4-yl)propanoic acid is a five-membered ring containing two sulfur atoms, which contributes to its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Dithiolan-4-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with 1,2-dithiolane. For example, the reaction of 3-chloropropanoic acid with 1,2-dithiolane in the presence of a base can yield 3-(1,2-Dithiolan-4-yl)propanoic acid. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of 3-(1,2-Dithiolan-4-yl)propanoic acid may involve more efficient and scalable methods. One approach is the catalytic hydrogenation of a suitable precursor in the presence of a metal catalyst. This method can provide high yields and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Dithiolan-4-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dithiolane ring makes it particularly susceptible to oxidation and reduction reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-(1,2-Dithiolan-4-yl)propanoic acid can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1,2-Dithiolan-4-yl)propanoic acid involves its ability to interact with various molecular targets and pathways. The dithiolane ring can undergo redox reactions, allowing the compound to act as an antioxidant. It can scavenge reactive oxygen species (ROS) and regenerate other antioxidants, such as vitamin C and vitamin E . Additionally, the compound can modulate signaling pathways involved in inflammation and cellular stress responses .

Comparison with Similar Compounds

3-(1,2-Dithiolan-4-yl)propanoic acid is similar to other compounds containing dithiolane rings, such as alpha-lipoic acid and its derivatives. it has unique properties that distinguish it from these compounds:

Properties

Molecular Formula

C6H10O2S2

Molecular Weight

178.3 g/mol

IUPAC Name

3-(dithiolan-4-yl)propanoic acid

InChI

InChI=1S/C6H10O2S2/c7-6(8)2-1-5-3-9-10-4-5/h5H,1-4H2,(H,7,8)

InChI Key

GQFPJVIWABYESH-UHFFFAOYSA-N

Canonical SMILES

C1C(CSS1)CCC(=O)O

Origin of Product

United States

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